molecular formula C19H23FN6O2S B2954711 2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941948-12-5

2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2954711
CAS RN: 941948-12-5
M. Wt: 418.49
InChI Key: XNZGQHSZPMZLKO-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23FN6O2S and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioisotope Labeling for PET Imaging

Compounds related to the chemical structure mentioned have been explored for their potential in radioisotope labeling and positron emission tomography (PET) imaging. For instance, derivatives of phenylpyrazolo[1,5-a]pyrimidineacetamides have been developed as selective ligands for imaging the translocator protein (18 kDa) with PET, a technique crucial for studying brain disorders and inflammation (Dollé et al., 2008).

Heterocycle Synthesis for Insecticidal Activity

Some related compounds have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This indicates their potential utility in developing new pest control agents (Fadda et al., 2017).

Molecular Docking and Drug Efficacy

The synthesis of pyrazole derivatives from related compounds has shown promise in drug discovery, particularly through molecular docking studies. These studies have helped in understanding the interaction of these compounds with biological targets, aiding in the design of drugs with anti-inflammatory and anti-cancer properties (Thangarasu et al., 2019).

Coordination Complexes for Antioxidant Activity

Research on coordination complexes constructed from pyrazole-acetamide derivatives has highlighted their significant antioxidant activity. This suggests their application in studying oxidative stress and potentially mitigating its effects (Chkirate et al., 2019).

Anticancer Activity

Some novel fluoro-substituted compounds have been explored for their anti-lung cancer activity, demonstrating the potential of related chemical structures in contributing to cancer treatment (Hammam et al., 2005).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2S/c1-12(2)23-17-15-10-22-26(18(15)25-19(24-17)29-3)9-8-21-16(27)11-28-14-6-4-13(20)5-7-14/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZGQHSZPMZLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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